molecular formula C8H7NO5 B097566 6-Nitropiperonyl alcohol CAS No. 15341-08-9

6-Nitropiperonyl alcohol

Cat. No.: B097566
CAS No.: 15341-08-9
M. Wt: 197.14 g/mol
InChI Key: XSKQKDTZQNFCCB-UHFFFAOYSA-N
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Description

6-Nitropiperonyl alcohol is an organic compound with the chemical formula C8H7NO5. It is also known as 6-Nitro-3,4-methylenedioxybenzyl alcohol. This compound is characterized by the presence of a nitro group and a methylenedioxy group attached to a benzene ring, along with a hydroxyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitropiperonyl alcohol can be synthesized from 6-Nitropiperonal through a reduction reaction. The reduction is typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reduction of 6-Nitropiperonal using similar reducing agents. The process is optimized for yield and purity, and the product is often purified through recrystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitropiperonyl alcohol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules. It is also employed in biochemical research, especially in proteomics, where it serves as a biochemical reagent. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the study of antibacterial and antifungal properties .

Mechanism of Action

The mechanism of action of 6-Nitropiperonyl alcohol is primarily related to its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions it is involved in. For example, in reduction reactions, it acts as a substrate for reducing agents, while in substitution reactions, it serves as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 6-Nitropiperonyl alcohol is unique due to the presence of both a nitro group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKQKDTZQNFCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15341-08-9
Record name 6-Nitro-1,3-benzodioxole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15341-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitropiperonyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-nitropiperonyl alcohol contribute to the development of photoresponsive materials?

A1: this compound (6-NP) acts as a photocleavable moiety when incorporated into diacetylene molecules. [, ] Upon irradiation with 365 nm UV light, the 6-NP group undergoes cleavage. This cleavage disrupts the ordered packing of the self-assembled polydiacetylene (PDA) molecules, leading to a color transition from blue to red and the emergence of red fluorescence. [] Essentially, the presence of 6-NP introduces photo-switchable properties to the PDA material.

Q2: Are there any examples of this compound being utilized for controlled release applications?

A2: Yes, this compound has been successfully employed in the development of a photocaged carbendazim molecule (NP-MBC). [] In this instance, 6-NP acts as a photolabile protecting group for the fungicide carbendazim (MBC). Upon exposure to ultraviolet light, the 6-NP group is cleaved, effectively releasing the active MBC. This light-triggered release mechanism offers a controlled and targeted approach for fungicide application, potentially minimizing environmental impact and improving efficacy. []

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